molecular formula C12H13BrN2O2 B14010249 Tert-butyl 7-bromopyrrolo[2,3-c]pyridine-1-carboxylate

Tert-butyl 7-bromopyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No.: B14010249
M. Wt: 297.15 g/mol
InChI Key: BOFOYSXXIDMEDE-UHFFFAOYSA-N
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Description

Tert-butyl 7-bromopyrrolo[2,3-c]pyridine-1-carboxylate: is a chemical compound with the molecular formula C12H13BrN2O2 It is a derivative of pyrrolo[2,3-c]pyridine, a heterocyclic compound that contains both nitrogen and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-bromopyrrolo[2,3-c]pyridine-1-carboxylate typically involves the bromination of pyrrolo[2,3-c]pyridine followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 7-bromopyrrolo[2,3-c]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrrolo[2,3-c]pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 7-bromopyrrolo[2,3-c]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its ability to interact with biological targets makes it a candidate for the development of pharmaceuticals aimed at treating various diseases .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the production of advanced materials and chemical intermediates .

Mechanism of Action

The mechanism of action of tert-butyl 7-bromopyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrrolo[2,3-c]pyridine core allow the compound to bind to enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

  • Tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • Tert-butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
  • Tert-butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Uniqueness: Tert-butyl 7-bromopyrrolo[2,3-c]pyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group.

Properties

Molecular Formula

C12H13BrN2O2

Molecular Weight

297.15 g/mol

IUPAC Name

tert-butyl 7-bromopyrrolo[2,3-c]pyridine-1-carboxylate

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-5-8-4-6-14-10(13)9(8)15/h4-7H,1-3H3

InChI Key

BOFOYSXXIDMEDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C(=NC=C2)Br

Origin of Product

United States

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